PTUPB is a synthetic, orally bioavailable dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). [, , , , , ] It is a member of a newly patented class of “dual acting” molecules targeting two important enzymes in the arachidonic acid cascade with nanomolar binding affinity. []
PTUPB has emerged as a promising therapeutic agent for a wide range of diseases, primarily due to its anti-inflammatory, anti-fibrotic, anti-angiogenic, and cytoprotective properties. [, , , , , , , , , , , , , , , , , ] Research has focused on its potential applications in various conditions, including cancer, liver disease, pulmonary fibrosis, acute lung injury, diabetic nephropathy, and other inflammatory diseases. [, , , , , , , , , , , , , , , , , ]
PTUPB, a dual inhibitor of cyclooxygenase-2 and soluble epoxide hydrolase, has emerged as a promising therapeutic compound in various biomedical applications. This compound is particularly notable for its potential in cancer treatment, metabolic disorders, and neuroprotection. The dual inhibition mechanism provides a unique approach to modulating inflammatory pathways and cellular signaling, which are critical in the progression of many diseases.
PTUPB is classified as a pyrazole derivative and is synthesized through specific chemical reactions that combine elements of cyclooxygenase inhibition with soluble epoxide hydrolase activity. It has been studied extensively in the context of cancer biology, particularly glioblastoma, as well as in models of non-alcoholic fatty liver disease and Parkinson's disease.
The synthesis of PTUPB involves several key steps:
The molecular structure of PTUPB can be described as follows:
PTUPB participates in several significant chemical reactions:
PTUPB's mechanism of action involves:
PTUPB exhibits several notable physical and chemical properties:
PTUPB has a wide array of scientific applications:
The eicosanoid pathway represents a complex network of bioactive lipid mediators derived from arachidonic acid metabolism, playing pivotal roles in inflammation, angiogenesis, and cellular homeostasis. This pathway operates through three primary enzymatic branches: the cyclooxygenase (COX) pathway, the lipoxygenase pathway, and the cytochrome P450 (CYP) pathway. Dysregulation within these branches—particularly involving cyclooxygenase-2 and soluble epoxide hydrolase—contributes significantly to pathological conditions including cancer progression, renal injury, and inflammatory disorders [1] [5].
Cyclooxygenase-2 catalyzes the conversion of arachidonic acid to pro-inflammatory prostaglandins (e.g., prostaglandin E₂) and thromboxanes. In pathological states such as cancer and acute inflammation, cyclooxygenase-2 becomes markedly overexpressed, driving inflammation, angiogenesis, and cellular proliferation. Conversely, the cytochrome P450 pathway metabolizes arachidonic acid into anti-inflammatory and pro-resolving epoxyeicosatrienoic acids. These mediators exhibit vasodilatory, anti-apoptotic, and anti-inflammatory properties but are rapidly hydrolyzed by soluble epoxide hydrolase into biologically inactive dihydroxyeicosatrienoic acids [1] [5] [8].
The rationale for dual inhibition stems from two critical observations:
Dual pharmacological blockade of cyclooxygenase-2 and soluble epoxide hydrolase with a single molecule like 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide simultaneously reduces pro-inflammatory prostaglandins and elevates protective epoxyeicosatrienoic acids. This approach demonstrates superior efficacy across disease models compared to single-pathway inhibition. In renal carcinoma models, dual inhibition attenuated sorafenib-induced hypertension and proteinuria by 73% while reducing histological markers of kidney injury by 30–70% [1]. In acute lung injury, it suppressed NLRP3 inflammasome activation and improved survival more effectively than individual enzyme inhibition [5].
Table 1: Contrasting Biological Effects of Eicosanoid Pathway Enzymes and Their Inhibition
Enzyme | Primary Products | Biological Effects | Consequence of Inhibition |
---|---|---|---|
Cyclooxygenase-2 | Prostaglandin E₂, Thromboxane | Inflammation, Angiogenesis, Pain | Reduced inflammation and cellular proliferation |
Cytochrome P450 | Epoxyeicosatrienoic acids | Vasodilation, Anti-inflammation, Cellular protection | Stabilized epoxyeicosatrienoic acids via soluble epoxide hydrolase co-inhibition |
Soluble Epoxide Hydrolase | Dihydroxyeicosatrienoic acids | Reduced epoxyeicosatrienoic acids activity, Pro-inflammation | Increased epoxyeicosatrienoic acids, Enhanced anti-inflammatory and organ-protective effects |
The development of 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide emerged from systematic efforts to overcome limitations of single-pathway inhibitors through rational drug design. Initial pharmacological studies utilized combinations of selective cyclooxygenase-2 inhibitors (e.g., celecoxib) and soluble epoxide hydrolase inhibitors (e.g., trans-4-(4-(3-adamantan-1-yl-ureido)-cyclohexyloxyl)-benzoic acid). These combinations demonstrated synergistic anti-tumor and anti-inflammatory effects but presented challenges in pharmacokinetic matching and dosing complexity [2] [4].
Molecular hybridization strategies were employed to create a single bifunctional compound retaining high affinity for both targets. The chemical structure integrates a sulfonamide moiety (critical for cyclooxygenase-2 binding) and a urea-based pharmacophore (essential for soluble epoxide hydrolase inhibition). This hybrid design yielded nanomolar inhibitory potency against soluble epoxide hydrolase (half-maximal inhibitory concentration = 0.9 nM) and micromolar activity against cyclooxygenase-2 (half-maximal inhibitory concentration = 1.26 μM), with remarkable selectivity (>100,000-fold) over cyclooxygenase-1 [4] [6]. Key innovations in its development include:
Table 2: Milestones in the Development of 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide as a Dual Inhibitor
Year | Development Phase | Key Findings | Reference Models |
---|---|---|---|
2011 | Initial Synthesis | Hybrid molecule design with sulfonamide (cyclooxygenase-2) and urea (soluble epoxide hydrolase) pharmacophores | Enzymatic inhibition assays |
2016 | Metabolic Disease Application | Ameliorated diabetic nephropathy in rodent models; Reduced hypertension and proteinuria | Sprague-Dawley rat diabetic model |
2017 | Oncology Efficacy | Potentiated cisplatin in bladder cancer PDX models; Inhibited glioblastoma xenograft growth | Patient-derived xenografts, U87 glioblastoma cells |
2019 | Immunomodulatory Effects | Attenuated eosinophilic inflammation and airway remodeling in allergic asthma | Alternaria alternata-induced airway inflammation |
2020 | Organ Protection Mechanisms | Inhibited NLRP3 inflammasome in acute lung injury; Attenuated pulmonary fibrosis | LPS-induced lung injury, high-fat diet models |
Pharmacological innovation continues with structural refinements to improve blood-brain barrier penetration for neurological applications and sustained-release formulations for chronic inflammatory conditions. These developments position 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide as a paradigm-shifting template for multi-target eicosanoid modulators [3] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9